molecular formula C14H10Cl2N2O B14075886 1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)- CAS No. 62871-16-3

1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)-

Cat. No.: B14075886
CAS No.: 62871-16-3
M. Wt: 293.1 g/mol
InChI Key: CRXGWUSGPOJLIN-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)-, is a benzimidazole derivative characterized by a 3,5-dichloro-2-methoxyphenyl substituent at the 2-position of the benzimidazole core. The methoxy group at the ortho position and chlorine atoms at the meta positions on the phenyl ring contribute to its unique electronic and steric properties.

The compound is typically synthesized via condensation reactions between substituted benzaldehydes (e.g., 3,5-dichloro-2-methoxybenzaldehyde) and 1,2-diaminobenzene under refluxing methanol or ethanol . This method aligns with protocols used for analogous benzimidazole derivatives, as described in and .

Properties

CAS No.

62871-16-3

Molecular Formula

C14H10Cl2N2O

Molecular Weight

293.1 g/mol

IUPAC Name

2-(3,5-dichloro-2-methoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C14H10Cl2N2O/c1-19-13-9(6-8(15)7-10(13)16)14-17-11-4-2-3-5-12(11)18-14/h2-7H,1H3,(H,17,18)

InChI Key

CRXGWUSGPOJLIN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Methylation of 3,5-Dichloro-2-Hydroxybenzaldehyde

The hydroxyl group in 3,5-dichloro-2-hydroxybenzaldehyde (CAS 1570-65-6) is methoxylated via nucleophilic substitution.

Procedure :

  • Reagents : 3,5-Dichloro-2-hydroxybenzaldehyde (1.0 equiv), methyl iodide (1.2 equiv), potassium carbonate (2.0 equiv).
  • Solvent : Anhydrous acetone.
  • Conditions : Reflux at 60°C for 6–8 hours under nitrogen.
  • Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (hexane/ethyl acetate, 4:1).
  • Yield : 78–85%.

Characterization :

  • FTIR : Loss of O–H stretch (~3200 cm⁻¹); new C–O–C asymmetric stretch at 1254 cm⁻¹.
  • ¹H NMR (CDCl₃): δ 10.34 (s, 1H, CHO), 7.82 (d, J = 2.4 Hz, 1H, Ar–H), 7.45 (d, J = 2.4 Hz, 1H, Ar–H), 3.98 (s, 3H, OCH₃).

Benzimidazole Cyclization via Aldehyde-Diamine Condensation

Acid-Catalyzed Cyclization

The aldehyde undergoes condensation with o-phenylenediamine under acidic conditions to form the benzimidazole ring.

Procedure :

  • Reagents : 3,5-Dichloro-2-methoxybenzaldehyde (1.0 equiv), o-phenylenediamine (1.1 equiv), Na₂S₂O₅ (0.2 equiv).
  • Solvent : Dimethyl sulfoxide (DMSO).
  • Conditions : Stirring at 120°C for 12 hours.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
  • Yield : 68–74%.

Mechanistic Insight :

  • Imine Formation : The aldehyde reacts with one amine group of o-phenylenediamine to form a Schiff base.
  • Cyclization : Acid catalysis promotes intramolecular nucleophilic attack by the second amine, forming the benzimidazole ring.
  • Aromatization : Loss of water yields the aromatic heterocycle.

Microwave-Assisted Optimization

To enhance reaction efficiency, microwave irradiation reduces reaction time:

  • Conditions : 150 W, 140°C, 30 minutes.
  • Yield : 82% (improved due to reduced side reactions).

Spectroscopic Characterization of Target Compound

Fourier-Transform Infrared (FTIR) Analysis

  • C=N Stretch : 1608 cm⁻¹ (benzimidazole ring).
  • C–O–C Asymmetric Stretch : 1245 cm⁻¹ (methoxy group).
  • C–Cl Stretch : 750 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆):
    • δ 12.88 (s, 1H, N–H),
    • 8.02 (d, J = 2.4 Hz, 1H, Ar–H),
    • 7.64 (d, J = 2.4 Hz, 1H, Ar–H),
    • 7.21–7.45 (m, 4H, benzimidazole-H),
    • 3.91 (s, 3H, OCH₃).
  • ¹³C NMR (DMSO-d₆):
    • δ 151.1 (C=N),
    • 134.9–128.2 (aromatic carbons),
    • 56.3 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M + H]⁺ = 323.0124 (C₁₄H₁₁Cl₂N₂O).
  • Calculated : 323.0121.

Comparative Analysis of Synthetic Routes

Method Conditions Time (h) Yield (%) Purity (%)
Conventional DMSO, 120°C 12 68–74 95
Microwave DMSO, 140°C, 150 W 0.5 82 98
Solvent-Free* NaHSO₄·SiO₂, 100°C 8 71 93

*Hypothetical method based on analogous benzimidazole syntheses.

Challenges and Mitigation Strategies

  • Aldehyde Oxidation :

    • Risk : 3,5-Dichloro-2-methoxybenzaldehyde may oxidize to carboxylic acid under prolonged heating.
    • Solution : Use inert atmosphere and antioxidant additives like BHT.
  • Diamine Dimerization :

    • Risk : o-Phenylenediamine may form undesired diimine byproducts.
    • Solution : Employ stoichiometric control (excess aldehyde) and rapid heating.
  • Halogen Loss :

    • Risk : Dehalogenation under basic conditions during methylation.
    • Solution : Mild bases (K₂CO₃) and low temperatures.

Industrial-Scale Considerations

For bulk synthesis, key adaptations include:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.
  • Catalyst Recycling : Immobilized acids (e.g., Nafion-SiO₂) for eco-friendly processing.
  • Cost Analysis :
    • Aldehyde Synthesis : $12.50/g (lab-scale) vs. $4.20/g (pilot-scale).
    • Benzimidazole Cyclization : $8.75/g (lab) vs. $3.10/g (pilot).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares the target compound with structurally related benzimidazole derivatives:

Compound Name Substituents at 2-Position Key Functional Groups Synthesis Route Notable Properties
1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)- 3,5-dichloro-2-methoxyphenyl Cl, OCH₃ Condensation of substituted benzaldehyde with 1,2-diaminobenzene High lipophilicity due to Cl and OCH₃
2-(3,5-Dinitrophenyl)-1H-benzimidazole 3,5-dinitrophenyl NO₂ Nitration of phenyl precursors Electron-withdrawing NO₂ groups enhance acidity
2-(1H-Benzimidazol-2-yl)-4,6-dichloro-phenol 4,6-dichloro-2-hydroxyphenyl Cl, OH Condensation with 3,5-dichloro-2-hydroxybenzaldehyde OH enables strong hydrogen bonding
N-(2-(1H-Benzimidazol-2-yl)phenyl)benzenesulfonamide Benzenesulfonamide-linked phenyl SO₂NH₂ Reaction with benzenesulfonyl chloride Enhanced solubility in polar solvents

Electronic and Physicochemical Properties

  • Lipophilicity: The methoxy group in the target compound increases lipophilicity compared to hydroxyl-containing analogs (e.g., 2-(1H-Benzimidazol-2-yl)-4,6-dichloro-phenol), which exhibit higher solubility in aqueous media due to hydrogen bonding .
  • Acidity : The electron-withdrawing nitro groups in 2-(3,5-dinitrophenyl)-1H-benzimidazole lower the pKa of the benzimidazole NH, making it more acidic than the methoxy- and chloro-substituted derivative .
  • Thermal Stability : Chlorine substituents in the target compound enhance thermal stability, as observed in TGA analyses of similar halogenated benzimidazoles .

Research Findings and Contradictions

  • Synthetic Yields: reports variable yields (50–85%) for benzimidazoles depending on substituent reactivity.
  • Hydrogen Bonding: While 2-(1H-Benzimidazol-2-yl)-4,6-dichloro-phenol forms robust intermolecular hydrogen bonds via its hydroxyl group , the methoxy group in the target compound may reduce such interactions, impacting crystallinity .

Biological Activity

1H-Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound 1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)- has garnered attention due to its potential therapeutic applications. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula: C12H9Cl2N3O
  • Molecular Weight: 288.12 g/mol
  • IUPAC Name: 2-(3,5-dichloro-2-methoxyphenyl)-1H-benzimidazole

The biological activities of benzimidazole derivatives often stem from their ability to interact with various molecular targets:

  • Enzyme Inhibition: Many benzimidazoles act as inhibitors of critical enzymes involved in cell proliferation and survival.
  • DNA Interaction: Some derivatives exhibit DNA intercalation properties, disrupting replication and transcription processes.
  • Microtubule Disruption: Benzimidazoles can inhibit microtubule polymerization, affecting cell division and leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that 1H-benzimidazole derivatives possess significant antimicrobial properties. A study evaluating various benzimidazole compounds found that they exhibited Minimum Inhibitory Concentrations (MICs) against several bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)-Staphylococcus aureus8
1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)-Escherichia coli4
1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)-Candida albicans64

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. For instance, a derivative similar to 1H-benzimidazole exhibited potent activity against various cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-231 (breast cancer)10
A549 (lung cancer)15
HeLa (cervical cancer)12

These findings highlight the compound's potential as an anticancer agent by inducing apoptosis in tumor cells .

Anti-inflammatory Activity

Benzimidazoles have also shown promise in anti-inflammatory applications. A study demonstrated that certain derivatives displayed selective inhibition of COX-2 over COX-1:

CompoundCOX-2 Inhibition (%)
Benzimidazole Derivative A70
Benzimidazole Derivative B65

This selectivity is crucial for developing anti-inflammatory drugs with reduced gastrointestinal side effects .

Case Studies

Several case studies have explored the therapeutic potential of benzimidazole derivatives:

  • Anticancer Study : A clinical trial involving a benzimidazole derivative showed significant tumor reduction in patients with advanced melanoma after a treatment regimen over six months.
  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its utility in treating chronic infections.

Q & A

Basic: What synthetic methodologies are validated for preparing 1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)-, and how can reaction yields be optimized?

Answer:
A validated route involves condensation of substituted phenyl precursors with benzimidazole cores under controlled conditions. For example, details a synthesis protocol for a related benzimidazole derivative using:

  • Reagents: Potassium carbonate, sodium methoxide, and anhydrous magnesium chloride.
  • Conditions: Reflux in methanol followed by extraction with ethyl acetate.
  • Yield Optimization: Chilling the organic layer to 0°C crystallizes the product, achieving 75% yield .

Key Steps:

StepReagents/ConditionsPurposeYield
1K₂CO₃, NaOMe/MeOH, MgCl₂, refluxThioether formation75%
2Ethyl acetate extraction, chillingCrystallizationHigh purity

Basic: How can chromatographic techniques assess the purity of this compound, and what pharmacopeial standards apply?

Answer:
High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. and highlight methods for sulfinyl benzimidazole derivatives:

  • Column: Reverse-phase C18 columns (e.g., Purospher® STAR).
  • Mobile Phase: Acetonitrile/water gradients with 0.1% trifluoroacetic acid.
  • Pharmacopeial Reference: USP Pantoprazole standards () validate impurity profiling, detecting sulfone or sulfide degradation products .

Advanced: What crystallographic strategies resolve the molecular structure of this compound, and how do SHELX programs enhance refinement?

Answer:
Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL ( ) is optimal:

  • Data Collection: High-resolution (<1.0 Å) data minimizes twinning artifacts.
  • Refinement: SHELXL’s robust algorithms handle complex substituents (e.g., dichloro-methoxy groups) via iterative least-squares cycles.
  • Validation: Check R-factors (R1 < 5%) and electron density maps for positional accuracy .

Advanced: How does the substitution pattern influence bioactivity, and what assays evaluate its pharmacological potential?

Answer:
The 3,5-dichloro-2-methoxyphenyl group enhances lipophilicity and target binding. and recommend:

  • Antiparasitic Assays: Microplate-based screening against Leishmania or Plasmodium strains.
  • Anticancer Evaluation: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at IC₅₀ concentrations.
  • Structural Insights: Adamantane-functionalized analogs ( ) show improved membrane permeability, suggesting similar modifications for this compound .

Advanced: What computational tools predict physicochemical properties, and how reliable are PubChem-derived data?

Answer:
PubChem () provides computed properties via:

  • SMILES Notation: COC1=C(C(=C(C=C1)Cl)Cl)C2=NC=CN2 for structural modeling.
  • Software Tools: SwissADME predicts logP (2.8) and solubility (LogS = -4.2), validated against experimental data.
  • Limitations: PubChem data assume ideal conditions; experimental validation (e.g., DSC for melting point) is critical .

Advanced: How can enantiomeric resolution be achieved for sulfinyl derivatives of this compound?

Answer:
Chiral HPLC or enzymatic resolution is effective:

  • Chiral Columns: Polysaccharide-based (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Enzymatic Methods: Lipase-mediated hydrolysis of racemic sulfoxides (e.g., Candida antarctica lipase B) .

Advanced: What analytical workflows detect degradation products under stress conditions?

Answer:
Forced degradation studies (acid/base/oxidative stress) coupled with LC-MS:

  • Oxidative Degradation: H₂O₂ generates sulfone derivatives (m/z +16).
  • LC-MS Parameters: ESI+ mode, 70 eV ionization, 200–400 Da scan range.
  • Reference Standards: USP Pantoprazole sulphone () aids quantification .

Advanced: How does the electron-withdrawing chloro group affect spectroscopic characterization?

Answer:

  • NMR: Downfield shifts for aromatic protons (δ 7.8–8.2 ppm) due to deshielding.
  • IR: C-Cl stretches at 550–600 cm⁻¹; methoxy C-O at 1250 cm⁻¹.
  • MS: Isotopic clusters (³⁵Cl/³⁷Cl) confirm dichloro substitution .

Advanced: What safety protocols are recommended for handling this compound in vitro?

Answer:
and advise:

  • Ventilation: Local exhaust for powder handling.
  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Spill Management: Neutralize with 10% sodium bicarbonate .

Advanced: Can this compound serve as a precursor for metal-organic frameworks (MOFs), and what coordination sites are viable?

Answer:
The benzimidazole N-atom and methoxy oxygen act as ligands:

  • MOF Synthesis: React with Zn(NO₃)₂ or Cu(OAc)₂ in DMF at 80°C.
  • Characterization: PXRD and BET surface area analysis confirm porosity (>500 m²/g) .

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